1-Chloro-2-methylpropane

Description

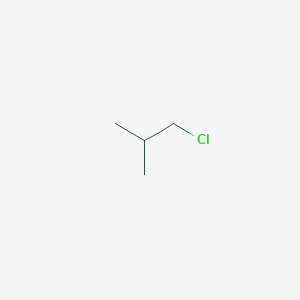

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-methylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl/c1-4(2)3-5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTBFPMKWQKYFLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060153 | |

| Record name | Propane, 1-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [ICSC], COLOURLESS LIQUID. | |

| Record name | Isobutyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

69 °C | |

| Record name | ISOBUTYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-10 °C | |

| Record name | ISOBUTYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | ISOBUTYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 0.9 | |

| Record name | ISOBUTYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.2 | |

| Record name | ISOBUTYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

150.0 [mmHg] | |

| Record name | Isobutyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10143 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

513-36-0 | |

| Record name | Isobutyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-chloro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1-chloro-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-methylpropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95E08D17M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOBUTYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-131 °C | |

| Record name | ISOBUTYL CHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0286 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

1-Chloro-2-methylpropane chemical and physical properties

An In-depth Technical Guide to 1-Chloro-2-methylpropane

Introduction

This compound, also commonly known as isobutyl chloride, is a halogenated organic compound with the chemical formula C4H9Cl.[1][2] It is a clear, colorless, and volatile liquid at room temperature.[3][4] This compound serves as a crucial intermediate in organic synthesis, particularly in the production of amines and other derivatives for the pharmaceutical, agrochemical, and rubber industries.[1] Its utility also extends to its role as a solvent in various chemical processes.[1][5] This document provides a comprehensive overview of the chemical and physical properties of this compound, along with experimental protocols for their determination and relevant safety information.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. These properties are critical for its handling, storage, and application in research and industrial settings.

Table 1: General and Chemical Properties

| Property | Value | References |

| IUPAC Name | This compound | [6] |

| Synonyms | Isobutyl chloride, Propane, 1-chloro-2-methyl- | [7] |

| CAS Number | 513-36-0 | [7][8] |

| Molecular Formula | C4H9Cl | [1][2][6][8] |

| Molecular Weight | 92.57 g/mol | [6][8][9] |

| Chemical Structure | (CH₃)₂CHCH₂Cl | [8] |

| Reactivity | Incompatible with strong oxidizing agents.[7][10] Reacts with lithium to form isobutyllithium.[10][11] It is prone to solvolysis reactions when dissolved in polar solvents.[3][4] | |

| Hazardous Decomposition | Upon combustion or thermal decomposition, it may release toxic fumes such as carbon monoxide, carbon dioxide, and hydrogen chloride.[7] |

Table 2: Physical Properties

| Property | Value | References |

| Appearance | Clear, colorless liquid | [2][3][7][11] |

| Odor | Strong | [7] |

| Melting Point | -131 °C | [2][7][8][11] |

| Boiling Point | 68-69 °C (at 760 mmHg) | [1][2][3][7][8][11] |

| Density | 0.883 g/mL at 25 °C | [2][8][11] |

| Vapor Pressure | 120 mmHg at 20 °C | [7] |

| Vapor Density | 3.19 (Air = 1) | [7] |

| Refractive Index (n20/D) | 1.398 | [2][8][11] |

| Solubility | Insoluble in water (28 mg/L at 20 °C).[2][7][8][9] Miscible with alcohol and diethyl ether.[2][8][9][10] | |

| Dipole Moment | 2.00 D | [12] |

Table 3: Safety and Flammability Data

| Property | Value | References |

| GHS Pictogram | GHS02 (Flammable) | [8] |

| Signal Word | Danger | [7][8] |

| Hazard Statement | H225: Highly flammable liquid and vapor | [8][13] |

| Flash Point | -7 °C (19.4 °F) (method not specified) / -19.39 °C (-2.9 °F) (closed cup) | [7][8] |

| Autoignition Temperature | 395 °C (743 °F) | [7] |

| Flammability Limits | Lower: 2.00%, Upper: 8.80% | [7] |

| Storage Temperature | 2-8°C recommended | [3][8] |

Table 4: Spectroscopic Data

| Spectroscopy Type | Key Features | References |

| Infrared (IR) | C-H stretching: ~2880-3080 cm⁻¹; C-C-C skeletal vibrations: ~1140-1175 cm⁻¹ and 840-790 cm⁻¹; C-Cl stretching: ~580-780 cm⁻¹ | [14] |

| Proton NMR (¹H NMR) | Shows 3 distinct proton environments with an integrated signal ratio of 6:2:1. | [15] |

| Mass Spectrometry (MS) | Exhibits molecular ion peaks (M⁺) at m/z 92 and 94 (due to ³⁵Cl and ³⁷Cl isotopes). The base ion peak is observed at m/z 43. | [16] |

Experimental Protocols

Detailed methodologies for determining key physical properties of this compound are provided below. These protocols are based on standard laboratory techniques.

Protocol 1: Determination of Boiling Point (Thiele Tube Method)

This method determines the boiling point of a liquid using a small sample size.[17][18]

Apparatus:

-

Thiele tube

-

Thermometer (-10 to 110 °C)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or thread

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

-

Add approximately 0.5 mL of this compound to the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.

-

Insert the thermometer and attached tube into the Thiele tube, ensuring the sample is immersed in the oil bath. The rubber band should remain above the oil level.

-

Gently heat the side arm of the Thiele tube with a heat source. Convection currents will ensure uniform temperature distribution.[18]

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed. This indicates the temperature is just above the boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[18] Record this temperature.

Protocol 2: Determination of Density

This protocol outlines the measurement of density using a graduated cylinder and an electronic balance.[19][20]

Apparatus:

-

10 mL or 25 mL graduated cylinder

-

Electronic balance (readable to at least 0.01 g)

-

Pasteur pipette

Procedure:

-

Ensure the graduated cylinder is clean and completely dry.

-

Place the empty graduated cylinder on the electronic balance and tare the mass to zero. If taring is not possible, record the mass of the empty cylinder.

-

Carefully add a specific volume of this compound (e.g., 10.0 mL) to the graduated cylinder. Use a Pasteur pipette for precise volume adjustment, ensuring the bottom of the meniscus is on the volume mark.

-

Record the mass of the graduated cylinder containing the liquid.

-

If the balance was not tared, calculate the mass of the liquid by subtracting the mass of the empty cylinder from the total mass.

-

Calculate the density using the formula: Density (g/mL) = Mass (g) / Volume (mL) .

-

The procedure can be repeated with different volumes to ensure accuracy.[20]

Protocol 3: Determination of Solubility/Miscibility

This protocol determines the solubility of this compound in various solvents.[21][22]

Apparatus:

-

Several small test tubes

-

Test tube rack

-

Graduated pipettes or cylinders

-

Vortex mixer or spatula for stirring

Procedure:

-

Label a series of test tubes with the names of the solvents to be tested (e.g., Water, Ethanol, Diethyl Ether).

-

Add 2 mL of a chosen solvent to the corresponding test tube.

-

Add approximately 0.5 mL of this compound to the same test tube.

-

Vigorously shake the test tube or stir the mixture with a spatula for 60 seconds.[21]

-

Allow the mixture to stand and observe the result.

-

Soluble/Miscible: The mixture forms a single, clear, homogeneous phase.

-

Insoluble/Immiscible: The mixture forms two distinct layers or appears cloudy/emulsified.[21]

-

-

Record the observations for each solvent.

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows relevant to this compound.

Caption: Overview of this compound properties.

Caption: Synthesis workflow for this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. nbinno.com [nbinno.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. nbinno.com [nbinno.com]

- 6. Propane, 1-chloro-2-methyl- [webbook.nist.gov]

- 7. fishersci.com [fishersci.com]

- 8. 氯代异丁烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound [fudabio.com]

- 10. This compound, 98% | Fisher Scientific [fishersci.ca]

- 11. This compound | 513-36-0 [chemicalbook.com]

- 12. This compound [stenutz.eu]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

- 14. C4H9Cl (CH3)2CH2Cl infrared spectrum of this compound prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. C4H9Cl (CH3)2CH2Cl this compound low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. C4H9Cl (CH3)2CH2Cl mass spectrum of this compound fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 19. wjec.co.uk [wjec.co.uk]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.ws [chem.ws]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Synthesis and Preparation of 1-Chloro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for preparing 1-chloro-2-methylpropane (isobutyl chloride), a key building block in organic synthesis. The document details reaction mechanisms, experimental protocols, and quantitative data to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound is a versatile organochlorine compound widely utilized as a reactive intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its structure facilitates nucleophilic substitution reactions and the formation of organometallic reagents, making it an essential component in the construction of complex molecular architectures. This guide explores the two principal methods for its synthesis: the substitution reaction of isobutanol with chlorinating agents and the free-radical halogenation of isobutane (B21531).

Physical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below for easy reference and characterization.

| Property | Value |

| Molecular Formula | C₄H₉Cl |

| Molecular Weight | 92.57 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 68-69 °C |

| Melting Point | -131 °C |

| Density | 0.883 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.398 |

| ¹H NMR (CDCl₃) | δ 1.05 (d, 6H), 2.05 (m, 1H), 3.40 (d, 2H) ppm |

| ¹³C NMR (CDCl₃) | δ 20.5 (CH₃), 29.5 (CH), 52.5 (CH₂Cl) ppm[1] |

| IR (neat) | 2880-3080 (C-H stretch), 1140-1175 (C-C-C bend), 580-780 (C-Cl stretch) cm⁻¹[2] |

Synthesis via Nucleophilic Substitution of Isobutanol

The most common laboratory-scale synthesis of this compound involves the conversion of the hydroxyl group of isobutanol (2-methyl-1-propanol) into a chlorine atom. This can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) and hydrochloric acid (HCl) being the most prevalent.

Reaction with Thionyl Chloride

The reaction of isobutanol with thionyl chloride is a reliable method that produces gaseous byproducts (SO₂ and HCl), simplifying purification. The reaction mechanism is dependent on the presence of a base such as pyridine (B92270).

-

In the absence of a base (Sₙi mechanism): The reaction proceeds with retention of configuration through an internal nucleophilic substitution.

-

In the presence of pyridine (Sₙ2 mechanism): Pyridine acts as a nucleophile and also neutralizes the HCl produced, leading to an inversion of configuration. This is the more commonly employed method for primary alcohols like isobutanol.[3][4][5]

Caption: Sₙ2 mechanism for the reaction of isobutanol with thionyl chloride in the presence of pyridine.

This protocol is adapted from established procedures for the conversion of primary alcohols to alkyl chlorides.

Materials:

-

Isobutanol (2-methyl-1-propanol)

-

Thionyl chloride (SOCl₂)

-

Pyridine

-

5% Sodium hydroxide (B78521) solution

-

Anhydrous calcium chloride

-

Distilled water

Procedure:

-

In a 500 mL round-bottomed flask equipped with a dropping funnel and a reflux condenser, place 46 mL (37 g) of isobutyl alcohol and 41 mL (40 g) of pure pyridine.

-

Protect the dropping funnel with a calcium chloride tube and add 73 mL (119 g) of freshly distilled thionyl chloride to it.

-

Cool the reaction flask in an ice bath. Add the thionyl chloride dropwise over a period of 3-4 hours with continuous stirring. A white solid may separate and partially dissolve as the reaction proceeds.

-

After the addition is complete, remove the ice bath and reflux the mixture for 45 minutes. The solid should dissolve completely.

-

Cool the flask and transfer the contents to a separatory funnel. The upper layer is the crude alkyl chloride.

-

Separate the upper layer and wash it cautiously with water, followed by a 5% sodium hydroxide solution, and then twice more with water.

-

Dry the crude product with anhydrous calcium chloride.

-

Purify the crude this compound by distillation using an efficient fractionating column. Collect the fraction boiling at 68-69 °C.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles | Yield (g) | % Yield |

| Isobutanol | 74.12 | 37 | 0.50 | - | - |

| Thionyl Chloride | 118.97 | 119 | 1.00 | - | - |

| Pyridine | 79.10 | 40 | 0.51 | - | - |

| This compound | 92.57 | - | - | 26 | ~56% |

Reaction with Hydrochloric Acid

The reaction of isobutanol with concentrated hydrochloric acid is another common method, often catalyzed by a Lewis acid like zinc chloride or a strong protic acid like sulfuric acid. The acid protonates the hydroxyl group, converting it into a good leaving group (water), which is then displaced by the chloride ion in an Sₙ2 reaction.

Caption: Experimental workflow for the synthesis of this compound from isobutanol and HCl.

While a specific detailed protocol for isobutanol was not found in the initial search, the following is an analogous procedure based on the synthesis of tert-butyl chloride from tert-butanol.[6]

Materials:

-

Isobutanol

-

Concentrated hydrochloric acid

-

Zinc chloride (optional, as catalyst)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the desired amount of isobutanol.

-

Cool the flask in an ice bath.

-

Slowly add a molar excess of concentrated hydrochloric acid (and a catalytic amount of zinc chloride, if used) while stirring.

-

After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC or GC. For primary alcohols, gentle heating might be required to increase the reaction rate.

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it with cold water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and purify the product by fractional distillation, collecting the fraction boiling at 68-69 °C.

Synthesis via Free-Radical Halogenation of Isobutane

An alternative industrial-scale method for the synthesis of this compound is the free-radical chlorination of isobutane. This reaction is typically initiated by UV light or heat and proceeds via a radical chain mechanism. However, this method is less selective than nucleophilic substitution and produces a mixture of products.[2]

The chlorination of isobutane yields both this compound (from the substitution of a primary hydrogen) and 2-chloro-2-methylpropane (B56623) (tert-butyl chloride, from the substitution of the tertiary hydrogen).

Caption: Reaction pathway for the free-radical chlorination of isobutane.

Product Distribution

The free-radical chlorination of isobutane is not highly selective. The product distribution is determined by the number of each type of hydrogen atom and their relative reactivity. At room temperature, the reaction yields approximately 62% this compound and 38% 2-chloro-2-methylpropane (tert-butyl chloride).

Product Distribution in Free-Radical Chlorination of Isobutane:

| Product | Type of Hydrogen Substituted | Relative Yield |

| This compound | Primary (1°) | 62% |

| 2-Chloro-2-methylpropane | Tertiary (3°) | 38% |

Conclusion

This guide has detailed the primary synthetic routes for this compound, providing both theoretical and practical information for its preparation. The choice of synthesis method depends on the desired scale, purity requirements, and available starting materials. For laboratory-scale synthesis requiring high purity, the reaction of isobutanol with thionyl chloride in the presence of pyridine is often the preferred method due to its reliability and the straightforward purification of the product. The use of hydrochloric acid offers a more economical alternative, while free-radical chlorination of isobutane is more suited for industrial production where product separation can be integrated into the process. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in the successful synthesis of this important chemical intermediate.

References

- 1. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of this compound analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C4H9Cl (CH3)2CH2Cl infrared spectrum of this compound prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. scribd.com [scribd.com]

- 4. orgosolver.com [orgosolver.com]

- 5. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 6. Making sure you're not a bot! [oc-praktikum.de]

1-Chloro-2-methylpropane CAS Number 513-36-0

An In-depth Technical Guide to 1-Chloro-2-methylpropane (CAS 513-36-0)

Introduction

This compound, also widely known as isobutyl chloride, is a vital organochlorine compound with the chemical formula C₄H₉Cl. It is a clear, colorless, and highly flammable liquid at room temperature. Due to its chemical properties, particularly the reactivity of the chlorine atom, it serves as a crucial intermediate and building block in organic synthesis. Its primary applications are in the production of amine derivatives, which are essential for pharmaceuticals, agrochemicals, and the rubber industry. It is also utilized as a solvent and a key component in the manufacturing of plasticizers.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. This data is critical for its handling, application in synthesis, and analytical characterization.

Physical and Chemical Properties

| Property | Value | References |

| CAS Number | 513-36-0 | |

| Synonyms | Isobutyl chloride, Propane, 1-chloro-2-methyl- | |

| Molecular Formula | C₄H₉Cl / (CH₃)₂CHCH₂Cl | |

| Molecular Weight | 92.57 g/mol | |

| Appearance | Clear, colorless liquid | |

| Odor | Strong | |

| Melting Point | -131 °C | |

| Boiling Point | 68-69 °C (at 760 mmHg) | |

| Density | 0.883 g/mL at 25 °C | |

| Vapor Pressure | 120 mmHg at 20 °C | |

| Refractive Index | n20/D 1.398 | |

| Solubility | Insoluble in water; miscible with alcohol and ether. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

| Spectroscopic Technique | Characteristic Data | References |

| ¹H NMR | The spectrum shows three distinct signals with an integrated proton ratio of 6:1:2, corresponding to the different chemical environments of the hydrogen atoms. | |

| ¹³C NMR | The number of resonances in the ¹³C NMR spectrum can be used to distinguish this compound from its structural isomers. | |

| Infrared (IR) Spectroscopy | C-H stretching vibrations: ~2880 to 3080 cm⁻¹C-C-C skeletal vibrations: ~1140 to 1175 cm⁻¹ and 840 to 790 cm⁻¹C-Cl stretching vibrations: ~580 to 780 cm⁻¹ |

Synthesis and Reactivity

Synthesis

A common laboratory and industrial method for synthesizing this compound involves the chlorination of isobutanol. This is a substitution reaction where the hydroxyl (-OH) group of the alcohol is replaced by a chlorine atom. The reaction is typically carried out using a chlorinating agent such as hydrochloric acid (HCl), often in the presence of a catalyst like concentrated sulfuric acid to facilitate the reaction.

Caption: Synthesis of this compound from Isobutanol.

Reactivity

This compound is a primary alkyl halide, making it susceptible to nucleophilic substitution reactions, primarily through an SN2 mechanism. The presence of branching on the adjacent carbon, however, introduces some steric hindrance, which can slow the reaction rate compared to unbranched primary alkyl halides like 1-chlorobutane. It readily undergoes reactions with various nucleophiles to introduce the isobutyl group into other molecules. It is also known to undergo solvolysis when dissolved in polar or protic solvents.

Caption: General SN2 reaction of this compound.

Experimental Protocols

General Protocol for Nucleophilic Substitution

This protocol describes a representative nucleophilic substitution reaction using sodium iodide in acetone (B3395972) (Finkelstein reaction).

-

Preparation : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of this compound in anhydrous acetone.

-

Reagent Addition : Add a stoichiometric excess (typically 1.5 to 2 equivalents) of sodium iodide to the solution.

-

Reaction : Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by the formation of a sodium chloride precipitate, which is insoluble in acetone.

-

Work-up : After the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature. Filter the solid NaCl precipitate and wash it with a small amount of cold acetone.

-

Isolation : Evaporate the acetone from the filtrate under reduced pressure. The remaining crude product can be purified by distillation.

-

Analysis : Confirm the identity and purity of the resulting 1-Iodo-2-methylpropane using spectroscopic methods such as NMR and IR.

Caption: Workflow for the analytical characterization of this compound.

Safety and Handling

This compound is a hazardous chemical that requires careful handling. Adherence to safety protocols is essential to mitigate risks.

| Safety Aspect | Information | References |

| GHS Pictogram | GHS02 (Flame) | |

| Signal Word | Danger | |

| Hazard Statements | H225: Highly flammable liquid and vapor. | |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P233: Keep container tightly closed.P240: Ground/bond container and receiving equipment.< |

Physical properties of isobutyl chloride

An In-depth Technical Guide to the Physical Properties of Isobutyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of isobutyl chloride (1-chloro-2-methylpropane). The information is presented to be a valuable resource for professionals in research, development, and analytical sciences who utilize this compound in their work. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for determining these properties are provided.

Isobutyl chloride is a colorless, flammable liquid with a characteristic odor.[1] It is an organochlorine compound and a primary alkyl halide, which makes it a useful reagent in organic synthesis.[2]

Table 1: General and Chemical Properties of Isobutyl Chloride

| Property | Value |

| Chemical Formula | C₄H₉Cl[3] |

| Molecular Weight | 92.57 g/mol [3] |

| CAS Number | 513-36-0[3] |

| Appearance | Colorless liquid[3][4] |

| Percent Composition | C 51.90%, H 9.80%, Cl 38 .30%[5] |

Quantitative Physical Properties

The following tables summarize the key quantitative physical properties of isobutyl chloride, compiled from various sources.

Table 2: Thermodynamic and Physical State Properties

| Property | Value | Conditions |

| Boiling Point | 68-69 °C | (lit.) |

| Melting Point | -131 °C[3] | (lit.) |

| Density | 0.883 g/mL | at 25 °C (lit.) |

| 0.8773 g/cm³[6] | at 20°C | |

| Vapor Pressure | 161 hPa | at 20 °C |

| Flash Point | -19.4 °C (-2.9 °F) | closed cup |

| Standard Molar Enthalpy of Formation (Liquid) | -191.1 kJ/mol[6] | at 298.15 K |

| Standard Molar Enthalpy of Formation (Gas) | -159.3 kJ/mol[6] | at 298.15 K |

Table 3: Optical and Electrical Properties

| Property | Value | Conditions |

| Refractive Index (n) | 1.398[3] | at 20°C (lit.) |

| Dipole Moment | 2.00 D[7] | |

| Dielectric Constant | 6.49[7] |

Table 4: Solubility Data

| Solvent | Solubility | Temperature |

| Water | 28 mg/L | 20 °C |

| Insoluble / None[5][8] | ||

| Ethanol (B145695) | Miscible[4][5] | |

| Ether | Miscible[4][5] | |

| Acetone | Soluble[6] | |

| Chloroform | Soluble[6] | |

| Carbon Tetrachloride | Sparingly soluble[6] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of isobutyl chloride.

Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method involves using a graduated cylinder and an electronic balance.[9]

Protocol:

-

Mass of Empty Cylinder: Place a clean, dry 25 mL or 50 mL graduated cylinder on an electronic balance and tare the balance to zero. Record this mass if not taring.

-

Volume Measurement: Carefully pour a known volume of isobutyl chloride (e.g., 20 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[10]

-

Mass Measurement: Place the graduated cylinder containing the isobutyl chloride back on the electronic balance and record the mass.

-

Calculation: Calculate the density using the formula: Density (ρ) = Mass (m) / Volume (V)

-

Repeatability: For accuracy, repeat the measurement at least three times and calculate the average density.[9][10]

Caption: Workflow for Experimental Determination of Density.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Protocol:

-

Apparatus Setup: Assemble a distillation apparatus. Place a small volume of isobutyl chloride in the distillation flask along with boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Temperature Reading: Place a thermometer so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

-

Observation: The boiling point is the temperature at which the liquid is boiling, and the temperature reading on the thermometer remains constant as the vapor condenses on the thermometer bulb and drips into the condenser.

-

Record: Record the stable temperature as the boiling point.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is commonly measured using a refractometer.[11]

Protocol:

-

Calibration: Calibrate the refractometer, typically an Abbe refractometer, using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of isobutyl chloride onto the clean, dry prism surface of the refractometer.

-

Measurement: Close the prism and allow the temperature to stabilize (usually 20°C). Look through the eyepiece and adjust the control knob until the boundary line between the light and dark regions is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value directly from the instrument's scale.

-

Cleaning: Thoroughly clean the prism surfaces with a suitable solvent (e.g., ethanol or acetone) and a soft tissue after the measurement.

Caption: Workflow for Refractive Index Measurement.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The "shake-flask" method is a traditional approach.[12]

Protocol:

-

Preparation: Add an excess amount of isobutyl chloride (solute) to a known volume of the solvent (e.g., water) in a sealed flask or vial.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: Allow the mixture to stand undisturbed until the undissolved isobutyl chloride separates completely from the solution.

-

Sampling: Carefully extract a sample from the clear, saturated supernatant without disturbing the undissolved layer.

-

Analysis: Determine the concentration of isobutyl chloride in the sample using a suitable analytical technique, such as gas chromatography (GC).

-

Calculation: The determined concentration represents the solubility of isobutyl chloride in that solvent at the specified temperature.

Caption: Key Factors Influencing the Solubility of a Compound.

References

- 1. CAS 513-36-0: Isobutyl chloride | CymitQuimica [cymitquimica.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Isobutyl chloride - Wikipedia [en.wikipedia.org]

- 4. Qingdao Jinyu Chemical Co., LTD [jinyuchemical.com]

- 5. Isobutyl Chloride [drugfuture.com]

- 6. isobutyl chloride [chemister.ru]

- 7. isobutyl chloride [stenutz.eu]

- 8. Isobutyl chloride | C4H9Cl | CID 10554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Refractive index - Wikipedia [en.wikipedia.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

1-Chloro-2-methylpropane material safety data sheet (MSDS)

An In-depth Technical Guide to 1-Chloro-2-methylpropane

This guide provides comprehensive safety and technical information for this compound, also known as isobutyl chloride. The content is intended for researchers, scientists, and professionals in drug development who handle this chemical. The information is compiled from various safety data sheets and chemical suppliers.

Chemical and Physical Properties

This compound is a clear, colorless liquid with a characteristic, strong odor.[1] It is a highly flammable organochlorine compound.[1][2] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C4H9Cl[1][2][3] |

| Molecular Weight | 92.57 g/mol [2][3] |

| CAS Number | 513-36-0[1][2] |

| Appearance | Clear, colorless liquid[1][4] |

| Odor | Strong, characteristic[1] |

| Boiling Point | 68-69 °C (154.4-156.2 °F) at 760 mmHg[1][2][4] |

| Melting Point | -131 °C (-203.8 °F)[1][4] |

| Flash Point | -7 °C (19.4 °F)[1] |

| Density | 0.883 g/mL at 25 °C[4] |

| Vapor Pressure | 120 mmHg at 20 °C[1] |

| Vapor Density | 3.19 (Air = 1)[1] |

| Water Solubility | Insoluble (28 mg/L at 20 °C)[1][4] |

| Solubility in Other Solvents | Miscible with ethanol (B145695) and ether[4] |

| Autoignition Temperature | 395 °C (743 °F)[1] |

Hazard Identification and Safety

This compound is classified as a highly flammable liquid and vapor.[1][3] It may cause skin, eye, and respiratory tract irritation.[3] In case of fire, it can decompose to produce toxic fumes such as carbon monoxide, carbon dioxide, and hydrogen chloride.[1][4]

GHS Hazard Classification

Hazard Statements

Precautionary Statements

A comprehensive list of precautionary statements includes:

Fire and Explosion Data

Due to its low flash point, this compound poses a significant fire risk. Its vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[1]

| Parameter | Value |

| Flash Point | -7 °C (19.4 °F)[1] |

| Flammability Limits in Air | Lower: 2.0% |

| Upper: 8.8% | |

| Suitable Extinguishing Media | Carbon dioxide (CO2), dry chemical, foam, or water spray.[1][3] |

| Unsuitable Extinguishing Media | Solid streams of water may be ineffective.[3] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[1][3][5] However, it is known to be harmful if inhaled, swallowed, or absorbed through the skin.[3]

| Exposure Route | Effects |

| Inhalation | May cause respiratory tract irritation. High vapor concentrations can lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting.[1][3] |

| Skin Contact | May cause skin irritation.[3] |

| Eye Contact | May cause eye irritation.[3] |

| Ingestion | May be harmful if swallowed.[3] |

No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[3][5]

Experimental Protocols

Handling and Storage

General Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[5]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid inhalation of vapor or mist.[3]

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep containers tightly closed.[3]

-

Recommended storage temperature is between 2-8°C.

-

Incompatible with strong oxidizing agents, strong bases, and active metals like sodium or potassium.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[1][7]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Consult a physician.[1][3]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes.[1][6]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[1][3]

Spill and Leak Procedures

-

Small Spills (<50 mL):

-

Ensure adequate ventilation and eliminate all ignition sources.[8]

-

Wear appropriate PPE (gloves, eye protection, and respirator if necessary).[7][8]

-

Absorb the spill with inert material (e.g., sand, vermiculite).[1]

-

Collect the absorbed material into a suitable, closed container for disposal.[1][8]

-

Clean the spill area with soap and water.[7]

-

-

Large Spills (>50 mL):

Visualizations

Safe Handling Workflow for this compound

Caption: Workflow for the safe handling of this compound.

References

An In-depth Technical Guide on the Thermodynamic Properties of 1-Chloro-2-methylpropane

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the core thermodynamic properties of 1-Chloro-2-methylpropane (isobutyl chloride). The information contained herein is essential for process development, safety assessments, and computational modeling in research, pharmaceutical, and chemical manufacturing environments. This guide presents critically evaluated data, details the experimental methodologies for their determination, and visualizes the fundamental relationships between these properties.

Quantitative Thermodynamic Data

A summary of the key thermodynamic and physical properties of this compound is presented in the tables below for ease of reference and comparison.

Table 1: Fundamental Physicochemical Properties

| Property | Value |

| Molecular Formula | C₄H₉Cl[1][2] |

| Molecular Weight | 92.57 g/mol [1][3] |

| CAS Number | 513-36-0[1][2] |

| Appearance | Clear, colorless liquid[4][5] |

| Density | 0.88 g/cm³ at 20°C[6] |

| Refractive Index | 1.3975 at 20°C (589 nm)[6] |

| Dipole Moment | 2.00 D[7] |

Table 2: Core Thermodynamic Properties

| Property | Value | Notes |

| Melting Point | -131 °C[3][6][7][8][9] | |

| Boiling Point | 68-69 °C at 1013 hPa[3][4][6][8][9][10] | |

| Flash Point | -17 °C[3][6] | Closed cup |

| Enthalpy of Vaporization (ΔHvap) | 29.22 kJ/mol[11] | At 341.6 K |

| Vapor Pressure | 161 hPa[3][6][12] | At 20 °C |

| Standard Enthalpy of Formation (ΔHf°) | -38.1 kcal/mol (-159.4 kJ/mol)[13] | MOPAC calculation |

| Autoignition Temperature | 395 °C[3][6] | |

| Explosion Limits | 2.0 - 8.8 %(V)[3][6] |

Table 3: Temperature-Dependent Thermodynamic Data from NIST/TRC Web Thermo Tables [14]

| Property | Temperature Range |

| Phase Boundary Pressure | 160 K to 522.299 K |

| Density (Liquid) | 160 K to 522.299 K |

| Enthalpy of Vaporization | 255 K to 522.299 K |

| Heat Capacity at Saturation (Liquid) | 250 K to 510 K |

| Heat Capacity at Constant Pressure (Ideal Gas) | 200 K to 1500 K |

| Enthalpy (Liquid) | 250 K to 510 K |

| Enthalpy (Ideal Gas) | 200 K to 1500 K |

| Entropy (Liquid) | 250 K to 510 K |

| Entropy (Ideal Gas) | 200 K to 1500 K |

Experimental Protocols

The accurate determination of thermodynamic properties relies on precise and standardized experimental methodologies. The following sections detail the protocols for measuring key thermodynamic parameters of liquid samples like this compound.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation is determined by measuring the heat of combustion in a bomb calorimeter.

-

Apparatus: A high-precision isoperibol or adiabatic bomb calorimeter, a certified benzoic acid standard for calibration, a platinum or quartz crucible, a digital thermometer with a resolution of at least 0.001 K, and a high-pressure oxygen source.

-

Methodology:

-

A precisely weighed sample of this compound (typically 0.5 - 1.0 g) is placed in the crucible.

-

A known length of fuse wire is connected to the ignition system and placed in contact with the sample.

-

A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere and dissolution of acidic combustion products.

-

The bomb is sealed and purged with oxygen before being pressurized to approximately 30 atm.

-

The sealed bomb is submerged in a known mass of water in the calorimeter's insulated vessel.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded over a period of time to establish a baseline.

-

The sample is ignited via an electrical charge through the fuse wire.

-

The temperature of the surrounding water is recorded at regular intervals through the combustion period and until a stable post-reaction temperature is reached.

-

The heat capacity of the calorimeter is determined by combusting a certified standard, such as benzoic acid, under identical conditions.

-

The heat of combustion of the sample is calculated from the observed temperature change and the heat capacity of the calorimeter, with corrections for the heat of ignition and the formation of nitric and hydrochloric acids. The standard enthalpy of formation is then derived using Hess's Law.

-

Heat Capacity via Adiabatic Calorimetry

Adiabatic calorimetry is the most accurate method for measuring the heat capacity of liquids over a range of temperatures.

-

Apparatus: An adiabatic calorimeter, which includes a sample vessel, a surrounding adiabatic shield, a high-vacuum chamber to minimize heat loss, a precision thermometer (e.g., platinum resistance thermometer), and a stable power source for heating.

-

Methodology:

-

A degassed, known mass of this compound is hermetically sealed in the sample vessel.

-

The sample vessel and the surrounding adiabatic shield are cooled to the lowest temperature of the desired measurement range.

-

A precisely measured quantity of electrical energy is supplied to the heater within the sample vessel, causing a small increase in the sample's temperature (typically 1-5 K).

-

Throughout the heating period, the temperature of the adiabatic shield is continuously and automatically adjusted to match the temperature of the sample vessel, thereby creating a zero temperature gradient and preventing heat exchange with the surroundings.

-

The temperature of the sample is monitored until thermal equilibrium is re-established.

-

The heat capacity of the sample is calculated from the amount of electrical energy supplied and the measured temperature rise.

-

This process is repeated in a stepwise manner across the entire desired temperature range to determine the heat capacity as a function of temperature.

-

Vapor Pressure via Ebulliometry or Isoteniscope Method

Vapor pressure is determined by measuring the boiling temperature of the liquid at various controlled pressures.

-

Apparatus: An ebulliometer or an isoteniscope.

-

Ebulliometer: Consists of a boiler, a Cottrell pump to ensure the thermometer is bathed in the vapor-liquid equilibrium mixture, a precision thermometer, a condenser, and a connection to a pressure control and measurement system.[13]

-

Isoteniscope: A U-tube manometer partially filled with the sample liquid, connected to a sample bulb and a pressure control system.[8]

-

-

Methodology (Ebulliometry):

-

The ebulliometer is filled with a pure sample of this compound.

-

The system is connected to a vacuum pump and a manostat to control the pressure.

-

The pressure is set to a specific value, and the liquid is heated to a gentle boil.

-

The Cottrell pump ensures that the thermometer bulb is continuously wetted with the boiling liquid, allowing for an accurate measurement of the equilibrium temperature.

-

Once the temperature and pressure readings are stable, they are recorded.

-

The pressure is adjusted to a new setpoint, and the corresponding equilibrium boiling temperature is measured.

-

This procedure is repeated for a range of pressures to obtain a vapor pressure curve.

-

Visualization of Thermodynamic Relationships

The interplay between the fundamental thermodynamic properties of this compound can be visualized to understand their dependencies.

Caption: Logical workflow of thermodynamic property relationships.

This guide serves as a foundational resource for understanding the thermodynamic behavior of this compound. The provided data and methodologies are intended to support further research and development activities.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. tainstruments.com [tainstruments.com]

- 4. Vapor Pressures - LTP - Laboratory for Thermophysical Properties [ltp-oldenburg.de]

- 5. srd.nist.gov [srd.nist.gov]

- 6. ASTM D2879 (Vapor Pressure by Isoteniscope) – SPL [spllabs.com]

- 7. store.astm.org [store.astm.org]

- 8. Isoteniscope - Wikipedia [en.wikipedia.org]

- 9. hj.hi.is [hj.hi.is]

- 10. pubs.acs.org [pubs.acs.org]

- 11. books.rsc.org [books.rsc.org]

- 12. scribd.com [scribd.com]

- 13. Ebulliometer - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

Gas-solid virial coefficient of 1-chloro-2-methylpropane

An In-depth Technical Guide to the Gas-Solid Virial Coefficient of 1-Chloro-2-methylpropane

Audience: Researchers, scientists, and drug development professionals.

Introduction

The second gas-solid virial coefficient, B2s, is a crucial thermodynamic quantity that describes the interactions between a gas molecule and a solid surface. It provides valuable insight into the adsorption behavior and intermolecular forces at the gas-solid interface. For a compound like this compound (isobutyl chloride), understanding its interaction with various solid surfaces is pertinent in fields such as catalysis, chromatography, and material science. A negative B2s value indicates an attractive interaction between the gas and the solid, while a positive value signifies a repulsive net interaction. The magnitude of B2s is influenced by factors including temperature, the nature of the gas, and the properties of the solid adsorbent.

Quantitative Data

As of the latest literature review, specific experimental values for the gas-solid virial coefficient of this compound are not publicly documented. For illustrative purposes, data obtained from experimental determination would be presented as follows:

| Solid Adsorbent | Temperature (K) | B2s (cm³/g) |

| Example: Graphitized Carbon Black | 300 | Data Not Available |

| Example: Graphitized Carbon Black | 325 | Data Not Available |

| Example: Graphitized Carbon Black | 350 | Data Not Available |

| Example: Zeolite 5A | 300 | Data Not Available |

| Example: Zeolite 5A | 325 | Data Not Available |

| Example: Zeolite 5A | 350 | Data Not Available |

Experimental Protocol: Determination of B2s via Gas-Solid Chromatography

Gas-Solid Chromatography (GSC) is a precise and efficient method for determining second gas-solid virial coefficients.[2] The protocol involves injecting small, finite amounts of the vapor of the substance under investigation (the solute), in this case, this compound, into an inert carrier gas stream flowing through a column packed with the solid adsorbent.

1. Materials and Equipment:

-

Gas Chromatograph: A standard GC equipped with a Thermal Conductivity Detector (TCD) is suitable.[2]

-

Chromatography Column: A stainless steel or copper tube of known dimensions (e.g., 20-100 cm length, 4-6 mm outer diameter) packed with a known mass of the solid adsorbent.[2]

-

Solid Adsorbent: The material of interest (e.g., graphitized carbon black, zeolite, silica). The surface area and properties of the adsorbent should be well-characterized.

-

Carrier Gas: An inert gas like Helium or Nitrogen that does not interact with the stationary phase.[3]

-

Analyte: High-purity this compound (≥99.0%).[4]

-

Flow Meter: To accurately measure the carrier gas flow rate.

-

Injection System: A gas-tight syringe for injecting precise volumes of the analyte vapor.

2. Experimental Procedure:

-

Column Preparation and Conditioning: The solid adsorbent is packed uniformly into the column and its mass is accurately determined. The packed column is then installed in the GC oven and conditioned by heating it under a steady flow of carrier gas (e.g., to 500 K for several hours) to remove any impurities and adsorbed water.[2][3]

-

System Equilibration: The GC oven temperature is set to the desired experimental temperature and allowed to stabilize. The carrier gas flow rate is set and measured accurately.

-

Sample Injection: A small, known amount of this compound vapor is injected into the carrier gas stream. The amount should be small enough to ensure operation in the Henry's Law region of the adsorption isotherm.

-

Data Acquisition: The retention time, tR, which is the time taken for the analyte to travel from the injector to the detector, is recorded from the resulting chromatogram.[5] The peak area is also recorded to ensure the injected amount is within the linear range of the detector.

-

Repetition: The measurement is repeated at different temperatures to study the temperature dependence of the gas-solid interaction.

3. Data Analysis and Calculation: The second gas-solid virial coefficient (B2s) is calculated from the net retention volume (VN) of the analyte.

-

Step 1: Calculate the Net Retention Volume (VN): VN = J * Fc * (tR - tM)

Where:

-

J is the James-Martin gas compressibility correction factor.

-

Fc is the carrier gas flow rate at the column outlet, corrected for temperature and water vapor pressure.

-

tR is the retention time of this compound.

-

tM is the retention time of a non-adsorbing gas (the hold-up time), often the carrier gas itself.

-

-

Step 2: Relate Net Retention Volume to the Henry's Law Constant (KH): The net retention volume is directly related to the Henry's Law constant for adsorption.

-

Step 3: Calculate B2s: The relationship between the retention volume and the virial coefficients is given by a complex equation that simplifies under the conditions of infinite dilution of the solute in the gas phase. The second gas-solid virial coefficient can be derived from the temperature dependence of the net retention volume.

Visualizations

Caption: Experimental workflow for determining B2s via Gas-Solid Chromatography.

Caption: Factors influencing the gas-solid virial coefficient (B2s).

References

Methodological & Application

Application Notes and Protocols: 1-Chloro-2-methylpropane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-2-methylpropane, also known as isobutyl chloride, is a versatile haloalkane intermediate widely employed in organic synthesis. Its utility stems from the reactivity of the carbon-chlorine bond, which allows for the introduction of the isobutyl group into a variety of molecular frameworks. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations, including Friedel-Crafts alkylation, the formation of Grignard reagents, and nucleophilic substitution reactions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₄H₉Cl |

| Molecular Weight | 92.57 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 68-69 °C |

| Density | 0.883 g/mL at 25 °C |

| CAS Number | 513-36-0 |

Application 1: Friedel-Crafts Alkylation

This compound serves as an alkylating agent in Friedel-Crafts reactions, enabling the introduction of a butyl isomer onto an aromatic ring. A key feature of this reaction is the propensity for carbocation rearrangement, which typically leads to the formation of a tert-butyl substituted arene as the major product.

Reaction Pathway: Carbocation Rearrangement

The reaction proceeds through the formation of a primary carbocation, which rapidly rearranges to a more stable tertiary carbocation via a hydride shift. This tertiary carbocation then acts as the electrophile in the electrophilic aromatic substitution.

Caption: Friedel-Crafts alkylation with this compound.

Experimental Protocol: Synthesis of tert-Butylbenzene

This protocol details the Friedel-Crafts alkylation of benzene using this compound, which rearranges to form tert-butylbenzene.[1]

Materials:

-

Benzene (anhydrous)

-

This compound

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Calcium Chloride (CaCl₂)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous benzene and anhydrous aluminum chloride.

-

Cool the flask in an ice-salt bath.

-

Slowly add this compound dropwise from the dropping funnel to the stirred benzene-AlCl₃ mixture over a period of several hours, maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue stirring for an additional hour at 0-5 °C.

-

Slowly add crushed ice to the reaction mixture to quench the reaction, followed by cold water and concentrated HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water, and dry over anhydrous calcium chloride.

-

Filter the drying agent and purify the product by fractional distillation.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount/Volume | Moles | Yield (%) | Boiling Point (°C) |

| Benzene | 78.11 | 175 mL | ~1.98 | - | 80 |

| This compound | 92.57 | 50 g | ~0.54 | - | 68-69 |

| Aluminum Chloride | 133.34 | 50 g | ~0.37 | - | - |

| tert-Butylbenzene | 134.22 | 35-45 g | ~0.26-0.34 | 48-63% | 167 |

Application 2: Grignard Reagent Formation

This compound is a suitable precursor for the synthesis of isobutylmagnesium chloride, a valuable Grignard reagent. This organometallic compound serves as a potent nucleophile and a strong base in various organic transformations, enabling the formation of new carbon-carbon bonds.

Experimental Workflow

The formation of a Grignard reagent requires anhydrous conditions to prevent its reaction with water. The general workflow involves the reaction of the alkyl halide with magnesium metal in an ethereal solvent.

Caption: Workflow for Grignard reagent synthesis.

Experimental Protocol: Preparation of Isobutylmagnesium Chloride

This protocol is adapted from a general procedure for the synthesis of Grignard reagents and can be applied to this compound.[2]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

This compound

-

Iodine crystal (as initiator)

Procedure:

-

Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Add a solution of this compound in anhydrous diethyl ether to the dropping funnel.

-

Add a small crystal of iodine to initiate the reaction. The disappearance of the iodine color and the appearance of turbidity indicate the start of the reaction.

-

Once the reaction has initiated, add the this compound solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir and reflux the mixture until most of the magnesium has been consumed.

-

The resulting greyish solution of isobutylmagnesium chloride is ready for use in subsequent reactions. The concentration can be determined by titration.

Quantitative Data (based on a similar preparation): [2]

| Reactant | Molar Mass ( g/mol ) | Amount | Moles |

| Magnesium | 24.31 | 3.22 g | 0.132 |

| 1-Chlorobutane (analog) | 92.57 | 9.26 g | 0.1 |

| Product (n-butylmagnesium chloride) | - | - | ~0.073 |

| Yield (%) | - | - | ~73% |

Application 3: Nucleophilic Substitution Reactions

As a primary alkyl halide, this compound can undergo nucleophilic substitution reactions. However, the presence of branching at the β-carbon can introduce steric hindrance, potentially slowing down Sₙ2 reactions and favoring elimination (E2) pathways, especially with strong, bulky bases. With good, less sterically demanding nucleophiles, substitution products can be obtained.

Signaling Pathway: Sₙ2 vs. E2 Competition

The reaction of this compound with a nucleophile/base can lead to either a substitution (Sₙ2) or an elimination (E2) product. The outcome is influenced by the nature of the nucleophile/base and the reaction conditions.

Caption: Competing Sₙ2 and E2 pathways.

Experimental Protocol: Nucleophilic Substitution with Sodium Ethoxide

This protocol describes a representative nucleophilic substitution reaction where this compound is reacted with sodium ethoxide. Both substitution (isobutyl ethyl ether) and elimination (isobutylene) products can be formed.

Materials:

-

This compound

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (B145695) (EtOH)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in anhydrous ethanol.

-

Add this compound to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent by rotary evaporation.

-

The ratio of substitution to elimination products can be determined by GC-MS or NMR analysis of the crude product mixture. Further purification can be achieved by fractional distillation.

Quantitative Data: The ratio of substitution to elimination products is highly dependent on the reaction conditions (temperature, solvent, and the nature of the base/nucleophile). For a primary halide like this compound reacting with sodium ethoxide, a significant amount of the elimination product is expected due to the basicity of the ethoxide ion.

| Reactant | Molar Mass ( g/mol ) | Concentration/Amount |

| This compound | 92.57 | e.g., 0.1 M |

| Sodium Ethoxide | 68.05 | e.g., 0.1 M |

| Product Ratio (Sₙ2:E2) | - | Variable |

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its applications in Friedel-Crafts alkylation, Grignard reagent formation, and nucleophilic substitution reactions provide access to a wide range of isobutyl-containing compounds and their rearranged isomers. Careful consideration of reaction conditions is crucial to control the outcome, particularly in managing carbocation rearrangements in Friedel-Crafts reactions and the competition between substitution and elimination pathways in reactions with nucleophiles/bases. The protocols provided herein serve as a guide for the practical application of this important synthetic intermediate.

References

Application Notes and Protocols: 1-Chloro-2-methylpropane as a Precursor for Isobutyllithium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of isobutyllithium (B1630937), a versatile and powerful organolithium reagent, using 1-chloro-2-methylpropane as the precursor. Organolithium compounds are fundamental tools in organic synthesis, serving as potent bases and nucleophiles for the formation of carbon-carbon bonds.[1] These protocols are intended for use by trained chemists in a controlled laboratory setting. Adherence to strict safety precautions is paramount due to the pyrophoric nature of isobutyllithium.

Introduction

This compound, also known as isobutyl chloride, is a readily available and cost-effective starting material for the preparation of isobutyllithium.[2][3] The synthesis involves the reaction of this compound with lithium metal in an inert solvent, typically an ether such as petroleum ether.[2][4][5] Isobutyllithium is a strong base and a useful nucleophile in a wide array of chemical transformations, including metallation, nucleophilic addition to carbonyl compounds, and as an initiator for polymerization.[1] Its utility is prominent in the synthesis of complex organic molecules, particularly in the pharmaceutical and specialty chemical industries.[3]

Chemical Reaction:

(CH₃)₂CHCH₂Cl + 2Li → (CH₃)₂CHCH₂Li + LiCl

This document outlines the necessary reagents, equipment, a detailed step-by-step synthesis protocol, methods for determining the concentration of the prepared reagent, and comprehensive safety procedures.

Data Presentation

Table 1: Physical and Chemical Properties of Key Reagents

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| This compound | C₄H₉Cl | 92.57 | 68-69[4] | 0.883[4] |

| Lithium | Li | 6.94 | 1342 | 0.534 |

| Isobutyllithium | C₄H₉Li | 64.09 | Decomposes | ~0.69 (in hydrocarbon solvent) |

| Petroleum Ether | Mixture | Variable | 30-60 | ~0.64 |

Table 2: Typical Reaction Parameters and Expected Yield

| Parameter | Value |

| Molar Ratio (this compound:Li) | 1 : 2.2 |

| Solvent | Anhydrous Petroleum Ether |

| Reaction Temperature | -10°C to 0°C |

| Addition Time | 1-2 hours |

| Reaction Time | 2-4 hours |

| Expected Yield (Titrated) | 70-90% |

Experimental Protocols

Materials and Equipment

-

Reagents:

-

This compound (≥99%, anhydrous)

-

Lithium metal (dispersion in mineral oil or wire/shot)

-

Anhydrous petroleum ether (or other suitable ether solvent like diethyl ether)

-

Argon or Nitrogen gas (high purity) for inert atmosphere

-

Standardized secondary butanol solution in xylene (for titration)

-

1,10-Phenanthroline (B135089) (indicator for titration)

-

Anhydrous hexane (B92381) (for rinsing)

-

Isopropanol (for quenching)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Schlenk line or glove box for inert atmosphere operations

-

Syrtinges and needles

-

Low-temperature thermometer

-

Ice-salt bath or cryocooler

-

Glassware for titration (burette, flasks)

-

Synthesis of Isobutyllithium

WARNING: This procedure must be conducted under a strict inert atmosphere (argon or nitrogen) as isobutyllithium is pyrophoric and reacts violently with air and moisture. All glassware must be oven- or flame-dried before use.

-

Preparation of Lithium: In a three-necked flask equipped with a magnetic stir bar, condenser, and a dropping funnel, add lithium metal (2.2 equivalents) under a positive pressure of inert gas. If using lithium dispersion, wash it with anhydrous hexane to remove the mineral oil and then dry the lithium under a stream of inert gas.

-

Solvent Addition: Add anhydrous petroleum ether to the flask to cover the lithium.

-

Reaction Setup: Cool the flask to -10°C using an ice-salt bath.

-

Addition of Precursor: Dissolve this compound (1 equivalent) in anhydrous petroleum ether in the dropping funnel. Add this solution dropwise to the stirred lithium suspension over a period of 1-2 hours, maintaining the internal temperature between -10°C and 0°C.

-

Reaction: After the addition is complete, continue stirring the mixture at 0°C for an additional 2-4 hours. The reaction mixture will typically turn cloudy or milky due to the formation of lithium chloride precipitate.

-

Settling and Filtration: Allow the mixture to warm to room temperature and let the lithium chloride precipitate settle.

-

Cannulation: The resulting solution of isobutyllithium can be carefully transferred via cannula to a clean, dry, and inert-gas-flushed storage vessel.

Determination of Isobutyllithium Concentration (Gilman Double Titration)